2,6-bis(6-bromopyridin-2-yl)pyridine
Overview
Description
6,6’‘-Dibromo-2,2’:6’,2’‘-terpyridine is a substituted terpyridine compound with the molecular formula C15H9Br2N3 and a molecular weight of 391.06 g/mol . This compound is characterized by the presence of two bromine atoms at the 6 and 6’’ positions of the terpyridine structure, which significantly influences its chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6,6’‘-Dibromo-2,2’:6’,2’'-terpyridine can be synthesized from 2,6-dibromopyridine through a series of chemical reactions . The synthesis typically involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the terpyridine core . The reaction conditions often include the use of solvents like toluene or diethyl ether, and the reactions are carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: While specific industrial production methods for 6,6’‘-Dibromo-2,2’:6’,2’'-terpyridine are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, and employing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 6,6’‘-Dibromo-2,2’:6’,2’'-terpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions to form more complex terpyridine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used in these reactions.
Major Products:
Scientific Research Applications
6,6’‘-Dibromo-2,2’:6’,2’'-terpyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6,6’‘-Dibromo-2,2’:6’,2’'-terpyridine involves its ability to form coordination complexes with metal ions . These complexes can interact with biological molecules, such as DNA, leading to various biological effects. The compound’s bromine atoms play a crucial role in its reactivity and ability to form stable complexes .
Comparison with Similar Compounds
2,2’6’,2’'-Terpyridine: Lacks the bromine substituents, resulting in different reactivity and coordination properties.
4’-Chloro-2,2’6’,2’'-terpyridine: Contains a chlorine atom instead of bromine, which affects its chemical behavior and applications.
Uniqueness: 6,6’‘-Dibromo-2,2’:6’,2’'-terpyridine is unique due to the presence of bromine atoms, which enhance its reactivity and ability to form diverse coordination complexes. This makes it a valuable compound for various research applications, particularly in the fields of coordination chemistry and materials science .
Properties
IUPAC Name |
2,6-bis(6-bromopyridin-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Br2N3/c16-14-8-2-6-12(19-14)10-4-1-5-11(18-10)13-7-3-9-15(17)20-13/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMBATDYUCQLBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C2=NC(=CC=C2)Br)C3=NC(=CC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Br2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90401022 | |
Record name | 6,6''-Dibromo-2,2':6',2''-terpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90401022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100366-66-3 | |
Record name | 6,6''-Dibromo-2,2':6',2''-terpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90401022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,6''-Dibromo-2,2':6',2''-terpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the one-pot synthesis method described in the research paper?
A1: The research paper focuses on a novel one-pot synthesis of 6,6''-Dibromo-2,2':6',2''-terpyridine []. While the abstract doesn't provide details about the specific method, one-pot syntheses are generally favored in chemistry for their efficiency. They allow for multiple reactions to occur in a single vessel without the need to isolate and purify intermediates. This simplifies the process, reduces waste, and can lead to higher yields compared to multi-step procedures. This particular synthesis method could be valuable for researchers working with this compound and its derivatives.
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